molecular formula C22H15BrN6 B11033259 3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1,1-diphenylguanidine

3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1,1-diphenylguanidine

Cat. No.: B11033259
M. Wt: 443.3 g/mol
InChI Key: VETCPIDMZDIVSS-UHFFFAOYSA-N
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Description

N’-(7-BROMOIMIDAZO[4,5-B]INDOL-2-YL)-N,N-DIPHENYLGUANIDINE is a complex organic compound that features a unique structure combining an imidazo[4,5-b]indole core with a diphenylguanidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-BROMOIMIDAZO[4,5-B]INDOL-2-YL)-N,N-DIPHENYLGUANIDINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the bromination of an indole derivative, followed by cyclization to form the imidazo[4,5-b]indole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N’-(7-BROMOIMIDAZO[4,5-B]INDOL-2-YL)-N,N-DIPHENYLGUANIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound.

    Reduction: This reaction can be used to alter the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N’-(7-BROMOIMIDAZO[4,5-B]INDOL-2-YL)-N,N-DIPHENYLGUANIDINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-(7-BROMOIMIDAZO[4,5-B]INDOL-2-YL)-N,N-DIPHENYLGUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and guanidine-containing molecules. Examples include:

Uniqueness

N’-(7-BROMOIMIDAZO[4,5-B]INDOL-2-YL)-N,N-DIPHENYLGUANIDINE is unique due to its specific combination of an imidazo[4,5-b]indole core and a diphenylguanidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H15BrN6

Molecular Weight

443.3 g/mol

IUPAC Name

(3Z)-3-(7-bromo-4H-imidazo[4,5-b]indol-2-ylidene)-1,1-diphenylguanidine

InChI

InChI=1S/C22H15BrN6/c23-14-11-12-18-17(13-14)19-20(25-18)27-22(26-19)28-21(24)29(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H2,24,25,26,27,28)

InChI Key

VETCPIDMZDIVSS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)/N=C\3/N=C4C5=C(C=CC(=C5)Br)NC4=N3

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N=C3N=C4C5=C(C=CC(=C5)Br)NC4=N3

Origin of Product

United States

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